3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both acetyl and chloromethyl groups in its structure makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-acetyl-1-propanol with bis(trichloromethyl)carbonate (triphosgene) in the presence of a base such as N,N-dimethylacetamide. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 80°C) for a few hours to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, time, and molar ratios of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for large-scale production.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized products under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to convert the acetyl group into an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions yield various substituted oxazolidinones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or other reduced derivatives.
Scientific Research Applications
3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetyl group can also participate in acylation reactions, further influencing biological pathways.
Comparison with Similar Compounds
3-Acetyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-1,3-oxazolidin-2-one: Lacks the acetyl group, reducing its potential for oxidation and reduction reactions.
3-Acetyl-5-methyl-1,3-oxazolidin-2-one: The methyl group is less reactive compared to the chloromethyl group, limiting its versatility in chemical transformations.
Uniqueness: 3-Acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one is unique due to the presence of both acetyl and chloromethyl groups, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable intermediate in the synthesis of various derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
3-acetyl-5-(chloromethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c1-4(9)8-3-5(2-7)11-6(8)10/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYPJHUAXPNSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC1=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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